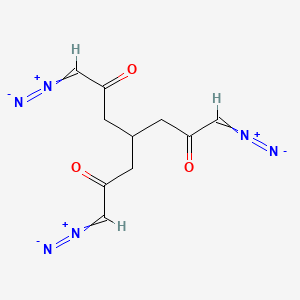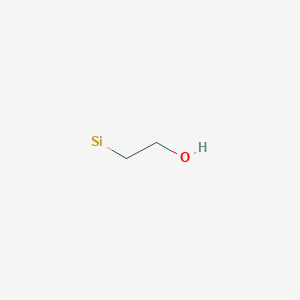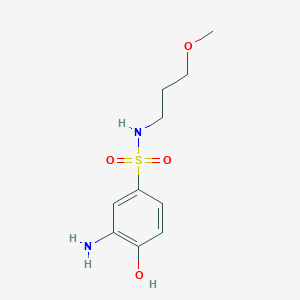
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide is a derivative of benzenesulfonamide, a compound known for its various biological activities and applications in different fields of chemistry and medicine. This compound features a benzene ring substituted with amino, hydroxy, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide typically involves multiple steps:
Sulfochlorination: 2-nitrochlorobenzene is sulfochlorinated with chlorosulfuric acid to form a sulfochloride intermediate.
Amination: The sulfochloride is treated with ammonia to yield 4-chloro-3-nitrobenzenesulfonamide.
Hydroxylation: The chlorine atom is replaced by a hydroxyl group by heating the product in an aqueous sodium hydroxide solution.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used.
Major Products
Nucleophilic Substitution: Products include substituted benzenes with various functional groups.
Electrophilic Aromatic Substitution: Products include nitro and sulfonated derivatives of the original compound.
Scientific Research Applications
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic effects, particularly in enzyme inhibition and nonlinear optics.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction often involves the formation of a Meisenheimer complex, a negatively charged intermediate formed during nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups on the benzene ring allows for diverse chemical modifications and applications, setting it apart from similar compounds.
Properties
CAS No. |
56331-58-9 |
|---|---|
Molecular Formula |
C10H16N2O4S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
3-amino-4-hydroxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H16N2O4S/c1-16-6-2-5-12-17(14,15)8-3-4-10(13)9(11)7-8/h3-4,7,12-13H,2,5-6,11H2,1H3 |
InChI Key |
NCUZDINJOSSKPA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
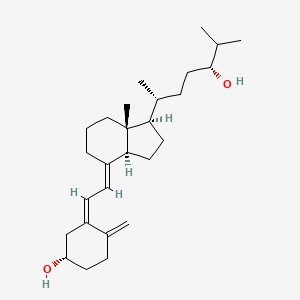

![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
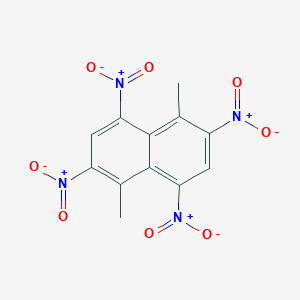

![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
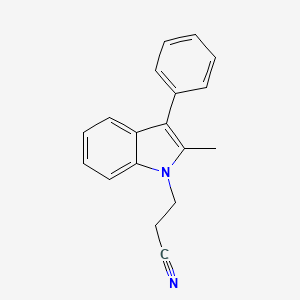
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
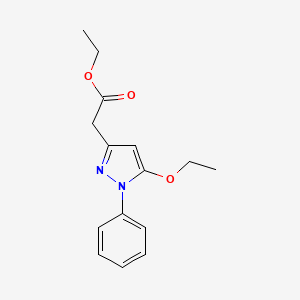
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
